![molecular formula C11H14N2O2S B2499782 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide CAS No. 1421525-95-2](/img/structure/B2499782.png)
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide
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Overview
Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Analgesic and Anti-inflammatory Properties
Thiazole derivatives have also been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the development of new drugs for pain management and inflammation-related conditions.
Antimicrobial and Antifungal Activity
These compounds have shown antimicrobial and antifungal activities . This suggests potential applications in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.
Antiviral Activity
Some compounds containing five-membered heteroaryl amines, which include thiazole derivatives, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests potential applications in the development of antiviral therapeutics.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in the development of new cancer treatments.
Hedgehog Signaling Pathway Inhibitors
A novel series of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives, which include the compound , have been designed and synthesized as Hedgehog (Hh) signaling pathway inhibitors . The Hh signaling pathway plays key roles in several normal biological processes, but when disrupted or hyperactivated, it can lead to many types of cancer . Therefore, these compounds could potentially be used in the development of new cancer treatments.
Neuroprotective Agents
Thiazole derivatives have also been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Diuretic Agents
Finally, thiazole derivatives have been found to act as diuretic agents . This suggests potential applications in the treatment of conditions such as hypertension and edema.
Mechanism of Action
Target of Action
The primary targets of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of n-(6,7-dihydro-4h-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide is currently unavailable .
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-3-4-10(14)13-11-12-8-5-6-15-7-9(8)16-11/h2H,1,3-7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZMFBBMYKOYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC2=C(S1)COCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide |
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